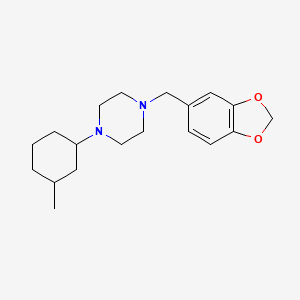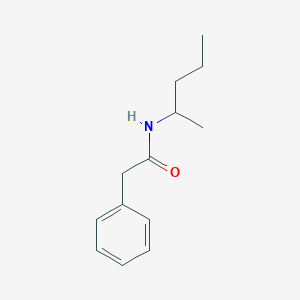![molecular formula C19H17N5O4 B4882583 5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)
5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline is not fully understood. However, it has been suggested that the compound exerts its antimicrobial activity by inhibiting the synthesis of DNA and RNA in bacteria. It has also been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to exhibit fluorescence properties that make it useful as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline has several advantages and limitations for lab experiments. One of the advantages is that it exhibits antimicrobial, antitumor, and antiviral activities, making it useful for the development of new drugs. Another advantage is that it exhibits fluorescence properties, making it useful as a fluorescent probe for the detection of metal ions. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of metal ions.
Synthesemethoden
The synthesis of 5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline involves the reaction of 8-hydroxyquinoline with piperazine in the presence of nitric acid. The reaction mixture is then heated to obtain the desired product. The purity of the product is usually determined by thin-layer chromatography and spectroscopic analysis.
Eigenschaften
IUPAC Name |
5-nitro-8-[4-(2-nitrophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c25-23(26)15-7-8-18(19-14(15)4-3-9-20-19)22-12-10-21(11-13-22)16-5-1-2-6-17(16)24(27)28/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAXOKRDBOYXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-8-[4-(2-nitrophenyl)piperazin-1-yl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-[2-(mesitylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4882522.png)
![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4882528.png)
![N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide](/img/structure/B4882534.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4882537.png)

![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)
![N-allyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B4882617.png)
